molecular formula C9H10N2O4 B13520885 Ethyl 5-amino-2-nitrobenzoate

Ethyl 5-amino-2-nitrobenzoate

Cat. No.: B13520885
M. Wt: 210.19 g/mol
InChI Key: MMEMLRKAZZYFGC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-nitrobenzoate, with the chemical formula C9H10N2O4, is a compound that combines an amino group (NH2) and a nitro group (NO2) on a benzene ring. It is commonly used in organic synthesis and pharmaceutical research.

Preparation Methods

a. Synthetic Routes

There are several synthetic routes to prepare Ethyl 5-amino-2-nitrobenzoate. One common method involves the reaction of ethyl 2-nitrobenzoate with ammonia or an amine under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

b. Reaction Conditions

The reaction typically occurs in a solvent such as ethanol or methanol. Ammonia gas or an amine (e.g., methylamine) is added to the reaction mixture, and the reaction is heated under reflux. The product is then isolated and purified.

c. Industrial Production

While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Ethyl 5-amino-2-nitrobenzoate undergoes various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like iron and hydrochloric acid.

    Substitution: The amino group can undergo substitution reactions with electrophiles (e.g., acylation or alkylation).

    Hydrolysis: The ester linkage (ethyl group) can be hydrolyzed under acidic or basic conditions.

Common reagents include reducing agents (e.g., SnCl2), acids (e.g., HCl), and bases (e.g., NaOH).

Scientific Research Applications

Ethyl 5-amino-2-nitrobenzoate finds applications in:

    Medicinal Chemistry: It serves as a building block for designing potential drug candidates.

    Organic Synthesis: Researchers use it to create more complex molecules.

    Biological Studies: Its derivatives may exhibit biological activity.

Mechanism of Action

The exact mechanism of action for Ethyl 5-amino-2-nitrobenzoate depends on its specific derivatives. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

Ethyl 5-amino-2-nitrobenzoate is unique due to its combination of amino and nitro groups. Similar compounds include methyl 2-amino-5-nitrobenzoate and ethyl 2-nitrobenzoate . their distinct structures and properties set them apart.

Properties

IUPAC Name

ethyl 5-amino-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMLRKAZZYFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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